molecular formula C9H11NO B068950 5H-Cyclopenta[c]pyridin-5-ol,6,7-dihydro-7-methyl-,(5R,7S)-rel-(9CI) CAS No. 185067-06-5

5H-Cyclopenta[c]pyridin-5-ol,6,7-dihydro-7-methyl-,(5R,7S)-rel-(9CI)

Cat. No.: B068950
CAS No.: 185067-06-5
M. Wt: 149.19 g/mol
InChI Key: PAULFLQQVQANMT-MUWHJKNJSA-N
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Description

(5S,7R)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-ol is a chiral compound with a unique structure that includes a cyclopentane ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,7R)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-ol can be achieved through several synthetic routes. One common method involves the reduction of a diastereomeric mixture using sodium borohydride (NaBH4) under kinetic control . Another approach includes the epimerization of the C7 hydroxyl group via the Mitsunobu reaction followed by ester hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the aforementioned synthetic routes to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5S,7R)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

(5S,7R)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (5S,7R)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentapyridine derivatives: Compounds with similar structures but different substituents.

    Pyridine derivatives: Compounds with a pyridine ring but lacking the cyclopentane fusion.

Uniqueness

(5S,7R)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-ol is unique due to its specific chiral centers and fused ring structure, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(5S,7R)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-4-9(11)7-2-3-10-5-8(6)7/h2-3,5-6,9,11H,4H2,1H3/t6-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAULFLQQVQANMT-MUWHJKNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C1C=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](C2=C1C=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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